1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one
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Overview
Description
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one is an organotin compound with the molecular formula C7H9F3OSn. This compound is notable for its unique combination of trifluoromethyl and trimethylstannyl groups, which impart distinct chemical properties. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyridines, obtained by the Diels-Alder reaction from α,β-unsaturated N,N-dimethylhydrazones and methyl acrylate, with acetylenes activated with the trifluoroacetyl group . This reaction leads to the formation of polysubstituted trifluoroacylated tetrahydroazocines.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one undergoes various chemical reactions, including:
Addition Reactions: It reacts with tetrahydropyridines to form trifluoroacylated polysubstituted tetrahydroazocines.
Cycloaddition Reactions: It can participate in [3+2] and [3+6] cycloaddition reactions with diphenyldiazomethane.
Common Reagents and Conditions
Reagents: Tetrahydropyridines, diphenyldiazomethane.
Conditions: Reactions typically occur at room temperature in solvents like ethyl ether.
Major Products
Trifluoroacylated Polysubstituted Tetrahydroazocines: Formed from addition reactions with tetrahydropyridines.
Trifluoromethyl-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed from cycloaddition reactions with diphenyldiazomethane.
Scientific Research Applications
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through addition and cycloaddition reactions
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one involves its reactivity with various chemical groups. The trifluoroacetyl group activates acetylenes, facilitating addition and cycloaddition reactions . The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluorobut-3-yn-2-one: Similar structure but lacks the trimethylstannyl group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group instead of the trimethylstannyl group.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of the trimethylstannyl group.
Uniqueness
1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one is unique due to the presence of both trifluoromethyl and trimethylstannyl groups. This combination imparts distinct reactivity and makes it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
359779-58-1 |
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Molecular Formula |
C7H9F3OSn |
Molecular Weight |
284.85 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-trimethylstannylbut-3-yn-2-one |
InChI |
InChI=1S/C4F3O.3CH3.Sn/c1-2-3(8)4(5,6)7;;;;/h;3*1H3; |
InChI Key |
PZTHJIJOGXSTKN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C#CC(=O)C(F)(F)F |
Origin of Product |
United States |
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